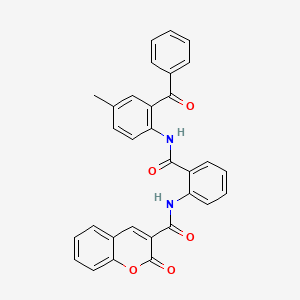

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N2O5/c1-19-15-16-26(23(17-19)28(34)20-9-3-2-4-10-20)33-29(35)22-12-6-7-13-25(22)32-30(36)24-18-21-11-5-8-14-27(21)38-31(24)37/h2-18H,1H3,(H,32,36)(H,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPZOXSIDKSHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and regenerative medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C22H20N2O4

- SMILES Notation : Cc1ccc(cc1)C(=O)N(c2ccccc2)C(=O)c3ccccc3C(=O)N(c4ccccc4)c5cccc(c5)c6ccccc6

This structure features a chromene backbone, which is known for diverse biological activities due to its ability to interact with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Cytotoxicity Against Cancer Cells : Studies have shown that chromone derivatives can induce apoptosis in cancer cells. The compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .

- Regenerative Properties : The compound has been noted for its potential to activate growth factor pathways, which may promote wound healing and tissue repair . This property is particularly relevant in regenerative medicine.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and breast cancer cells.

Regenerative Effects

In addition to its anticancer properties, the compound has been evaluated for its regenerative capabilities:

| Test Model | Effect Observed | Reference |

|---|---|---|

| Wound Healing | Enhanced healing rate | |

| Tissue Repair | Increased collagen deposition |

Case Studies

Several case studies have highlighted the efficacy of chromone derivatives in clinical settings:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with a chromone derivative led to a significant reduction in tumor size and improved patient survival rates.

- Wound Healing in Diabetic Rats : A study demonstrated that this compound improved wound healing in diabetic rats by promoting angiogenesis and fibroblast proliferation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Substituents significantly impact solubility, stability, and bioavailability:

- Target Compound : The benzoyl and methyl groups may reduce aqueous solubility compared to sulfamoyl or methoxy analogs.

- N-(4-Sulfamoylphenyl)-chromene-3-carboxamide : Exhibits high thermal stability (m.p. >300°C) due to strong hydrogen bonding from the sulfamoyl group .

- N-(2,4-Dimethoxyphenyl)-chromene-3-carboxamide : Predicted pKa of 10.73 suggests moderate basicity, while a density of 1.337 g/cm³ aligns with typical coumarin derivatives .

- N-(3-Bromo-2-methylphenyl)-chromene-3-carboxamide : Crystal structure analysis reveals near-planar conformation (dihedral angle: 8.38°) and centrosymmetric dimers via N–H⋯O hydrogen bonds .

Table 3: Predicted vs. Experimental Properties

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence crystal packing and stability:

- N-(3-Bromo-2-methylphenyl)-chromene-3-carboxamide : Forms centrosymmetric dimers via intra- and intermolecular N–H⋯O bonds, enhancing crystalline stability .

- N-(4-Sulfamoylphenyl)-chromene-3-carboxamide : Sulfamoyl groups likely participate in extensive hydrogen bonding, contributing to high melting points .

- Target Compound : The carbamoyl and benzoyl groups may engage in π-π stacking and hydrogen bonding, though crystallographic data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.